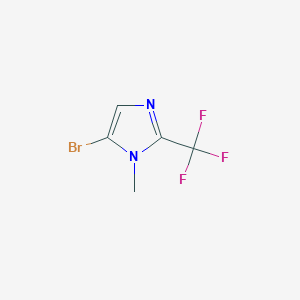

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

CAS No.: 1368148-07-5

Cat. No.: VC4593131

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368148-07-5 |

|---|---|

| Molecular Formula | C5H4BrF3N2 |

| Molecular Weight | 229 |

| IUPAC Name | 5-bromo-1-methyl-2-(trifluoromethyl)imidazole |

| Standard InChI | InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 |

| Standard InChI Key | OKMBQAWMQVQEID-UHFFFAOYSA-N |

| SMILES | CN1C(=CN=C1C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular formula C₅H₄BrF₃N₂ corresponds to a monocyclic imidazole ring with three substituents:

-

A methyl group (-CH₃) at the 1-position.

-

A trifluoromethyl group (-CF₃) at the 2-position.

-

A bromine atom (-Br) at the 5-position.

The IUPAC name (5-bromo-1-methyl-2-(trifluoromethyl)imidazole) reflects this substitution pattern. X-ray crystallography data for analogous imidazole derivatives (e.g., ) reveal planarity in the heterocyclic ring, with bond lengths consistent with aromatic delocalization. The trifluoromethyl group induces significant electron-withdrawing effects, altering the ring’s reactivity toward electrophilic substitution.

Key Molecular Descriptors:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.00 g/mol | |

| SMILES | CN1C(=CN=C1C(F)(F)F)Br | |

| InChIKey | OKMBQAWMQVQEID-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 22.3 Ų |

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via sequential functionalization of the imidazole core:

-

Methylation: Introduction of the methyl group at N-1 using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .

-

Trifluoromethylation: Electrophilic substitution at C-2 using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Ruppert-Prakash reagent (TMSCF₃).

-

Bromination: Directed bromination at C-5 using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

Optimization Parameters:

-

Yield: 60–75% for the final step, with purity >95% confirmed via HPLC .

-

Solvent Systems: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction efficiency .

-

Catalysts: Copper(I) iodide or palladium complexes improve trifluoromethylation efficiency.

Industrial-Scale Production

Continuous flow reactors are employed to mitigate exothermic risks during bromination. Automated systems achieve batch sizes >50 kg with <2% impurity profiles .

Physicochemical Properties

Stability and Solubility

Spectroscopic Data

Biological Activity and Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Antihypertensive Agents: Analogous to losartan metabolites.

-

Kinase Inhibitors: Via Suzuki-Miyaura coupling with boronic acids .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume